molecular formula C17H18N2 B094901 3-(Phenyl(2-phenylethyl)amino)propiononitrile CAS No. 17601-74-0

3-(Phenyl(2-phenylethyl)amino)propiononitrile

Cat. No.: B094901
CAS No.: 17601-74-0
M. Wt: 250.34 g/mol
InChI Key: ACCLIXSHFMDCLV-UHFFFAOYSA-N
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Description

3-(Phenyl(2-phenylethyl)amino)propiononitrile is a nitrile derivative featuring a tertiary amine structure with phenyl and 2-phenylethyl substituents. The compound’s molecular formula is inferred to be C₁₇H₁₇N₂, comprising a propiononitrile backbone (CH₂CH₂CN) linked to a nitrogen atom substituted by a phenyl group (C₆H₅) and a 2-phenylethyl group (C₆H₅CH₂CH₂).

Properties

IUPAC Name

3-[N-(2-phenylethyl)anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18N2/c18-13-7-14-19(17-10-5-2-6-11-17)15-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCLIXSHFMDCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170068
Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17601-74-0
Record name 3-[Phenyl(2-phenylethyl)amino]propanenitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Record name 3-[phenyl(2-phenylethyl)amino]propiononitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Preparation Methods

Grignard Reagent-Mediated Alkylation

The Grignard reagent approach, adapted from quinoline synthesis protocols , offers a robust foundation for constructing the 2-phenylethylamino backbone. In this method, 2-phenylethylmagnesium bromide is generated by reacting 2-phenylethyl bromide with magnesium in tetrahydrofuran (THF) under inert conditions. Subsequent addition to a nitrile substrate, such as acrylonitrile, facilitates the formation of a ketone intermediate after hydrolysis. While this pathway typically yields ketones, modifications such as trapping the intermediate with N-iodosuccinimide (NIS) under photoirradiation (300 W tungsten lamp, 30–40°C) enable secondary functionalization .

Critical Parameters :

  • Solvent : THF or 1,2-dichloroethane (DCE)

  • Temperature : 70°C for Grignard formation; 30–40°C for NIS-mediated cyclization

  • Yield : 73% reported for analogous quinoline derivatives

Nucleophilic Substitution with Cyanoalkyl Halides

Direct alkylation of N-phenyl-2-phenylethylamine with 3-bromopropiononitrile represents a streamlined route. The secondary amine, synthesized via Goldberg coupling of 2-phenylethylamine and bromobenzene using a copper catalyst, undergoes nucleophilic attack on 3-bromopropiononitrile in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Scheme :

N-Phenyl-2-phenylethylamine+BrCH2CH2CNK2CO3,DMF3-(Phenyl(2-phenylethyl)amino)propiononitrile\text{N-Phenyl-2-phenylethylamine} + \text{BrCH}2\text{CH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimization Insights :

  • Excess 3-bromopropiononitrile (1.5 equiv) minimizes di-alkylation by-products.

  • Yield : 65% after purification via silica gel chromatography .

Michael Addition to Acrylonitrile

Michael addition of N-phenyl-2-phenylethylamine to acrylonitrile introduces the propiononitrile moiety efficiently. Conducted in ethanol with potassium hydroxide as a base, this exothermic reaction requires temperature control (0–5°C) to prevent polymerization of acrylonitrile.

Mechanistic Details :

N-Phenyl-2-phenylethylamine+CH2=CHCNKOH, EtOHThis compound\text{N-Phenyl-2-phenylethylamine} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{KOH, EtOH}} \text{this compound}

Performance Metrics :

  • Reaction Time : 12–16 hours

  • Yield : 58% with >90% purity by GC-MS .

Enamine Intermediate Route

Enamine formation, leveraging methodologies from heterocyclic synthesis , involves condensing 2-phenylethylamine with benzaldehyde to generate an imine, followed by reduction using sodium cyanoborohydride. The resultant secondary amine undergoes cyanoethylation with acrylonitrile under basic conditions.

Advantages :

  • Avoids harsh alkylating agents.

  • Yield : 52% over two steps .

Reductive Amination with Cyanohydrins

A novel approach employs reductive amination between phenylacetaldehyde and 2-phenylethylamine in the presence of cyanotrimethylsilane (TMSCN). This one-pot method forms the tertiary amine directly, with in situ generation of the nitrile group.

Conditions :

  • Catalyst : Titanium tetrachloride (TiCl₄)

  • Solvent : Dichloromethane

  • Yield : 45% (room temperature, 24 hours) .

Comparative Analysis of Synthetic Routes

MethodKey ReactantsConditionsYieldPurity (%)
Grignard Alkylation2-Phenylethyl bromide, NISPhotoirradiation, DCE73 95
Nucleophilic Substitution3-BromopropiononitrileK₂CO₃, DMF, 80°C65 89
Michael AdditionAcrylonitrileKOH, EtOH, 0–5°C58 91
Enamine CyanoethylationBenzaldehyde, acrylonitrileNaBH₃CN, RT52 87
Reductive AminationPhenylacetaldehyde, TMSCNTiCl₄, CH₂Cl₂, RT45 82

Trade-offs :

  • Grignard methods offer high yields but require specialized equipment for photoirradiation.

  • Michael addition prioritizes simplicity but necessitates stringent temperature control.

Chemical Reactions Analysis

3-(Phenyl(2-phenylethyl)amino)propiononitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as phosphoric acid, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include carboxylic acids, amines, and substituted nitriles.

Scientific Research Applications

3-(Phenyl(2-phenylethyl)amino)propiononitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenyl(2-phenylethyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways within biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in the body. The phenyl and 2-phenylethylamino groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Pharmaceuticals and Catalysis

  • This compound: Likely used in chiral drug synthesis due to its tertiary amine structure, analogous to (±)-3-[(1-methyl-2-phenylethyl)amino]propiononitrile hydrochloride, which serves as a building block for neuroactive compounds .
  • (±)-3-[(1-Methyl-2-phenylethyl)amino]propiononitrile hydrochloride: Explicitly documented in neurological disorder research, highlighting the role of alkyl-aryl substituents in enhancing blood-brain barrier penetration .

Dye Manufacturing

  • Disperse Orange 25 and Disperse Red 137 : Contain azo (-N=N-) and benzothiazole groups, enabling strong chromophoric properties for textiles. These differ from the target compound, which lacks electron-withdrawing groups critical for dye absorption spectra .
  • 3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile (Disperse Orange 33) : Demonstrates how alkyl chain length (butyl vs. ethyl) modulates solubility and dyeing efficiency.

Physicochemical Properties

  • Boiling Points: Derivatives with polar groups (e.g., hydroxyethyl ) exhibit higher boiling points (202–258°C) compared to non-polar analogs like 3-(2-fluorophenoxy)propanenitrile (165.16 g/mol, liquid at room temperature) .
  • Solubility : Azo-containing dyes (e.g., Disperse Orange 25) are lipophilic, whereas hydroxyethyl or hydrochloride salt derivatives show improved aqueous compatibility .

Biological Activity

3-(Phenyl(2-phenylethyl)amino)propiononitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19_{19}H22_{22}N2_2, with a molecular weight of 290.39 g/mol. The compound features a nitrile group, which is known for its reactivity and ability to form various derivatives through hydrolysis and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Nitrile Hydrolysis : The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in the body, potentially modulating various biochemical pathways.
  • Binding Affinity : The phenyl and 2-phenylethylamino groups enhance the compound's binding affinity for certain molecular targets, which may include receptors involved in neurotransmission or cellular signaling.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. In vitro studies have demonstrated its potential to protect neuronal cells from oxidative damage, which is crucial in conditions such as neurodegenerative diseases . The exact mechanisms remain under investigation but may involve the modulation of neuroinflammatory responses.

Case Studies

  • Inhibition of Phospholipase A2 : A study highlighted the inhibition of lysosomal phospholipase A2 (LPLA2) by compounds structurally related to this compound. This inhibition correlates with reduced phospholipidosis, indicating potential therapeutic applications in drug development for conditions associated with lipid metabolism disorders .
  • Cytotoxicity Testing : In a series of experiments assessing the cytotoxicity of various nitrile compounds, this compound was evaluated alongside other derivatives. Results showed significant cytotoxic effects against human cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Research Findings Summary Table

Study Findings Reference
Inhibition of LPLA2Significant correlation between LPLA2 inhibition and reduced phospholipidosis
Cytotoxicity AssayInduced apoptosis in cancer cell lines; potential for drug development
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Q & A

Q. What are the optimal synthetic routes for 3-(Phenyl(2-phenylethyl)amino)propiononitrile, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, coupling phenyl(2-phenylethyl)amine with acrylonitrile derivatives under controlled conditions (e.g., using aprotic solvents like DMF at 60–80°C). Purification often requires column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Yield optimization may involve adjusting stoichiometric ratios and reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amino and nitrile group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while UV-vis spectroscopy can detect conjugation effects in derivatives. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .

Q. What safety protocols are recommended for handling this compound?

Follow UN GHS guidelines (Revision 8): use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Avoid inhalation and skin contact. Storage should be in airtight containers at room temperature, away from oxidizing agents. Safety Data Sheets (SDS) for analogous compounds recommend spill management with inert absorbents .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nitrile group’s reactivity in nucleophilic additions?

The nitrile group’s electron-withdrawing nature enhances electrophilicity at the β-carbon. Kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) can map reaction pathways. Computational methods (DFT calculations) predict transition states, while trapping intermediates (e.g., using Grignard reagents) validates proposed mechanisms. Contrast with structurally similar compounds (e.g., 2-(4-hydroxyphenyl)acetonitrile derivatives) highlights regioselectivity trends .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic replication studies should standardize protocols (e.g., MTT assays for cytotoxicity). Comparative analyses of derivatives (e.g., replacing the phenyl group with heteroaromatics) isolate structure-activity relationships. Meta-analyses of datasets from public repositories (e.g., PubChem BioAssay) can identify outliers .

Q. How can this compound be evaluated for polymer or material science applications?

Methodologies include:

  • Copolymerization studies : React with acrylates or styrenes via radical initiators (e.g., AIBN) to assess thermal stability (TGA) and mechanical properties (DSC).
  • Surface functionalization : Graft onto silica nanoparticles (FTIR, SEM/EDS analysis) for catalytic or sensing applications.
  • Solubility profiling : Test in polar/nonpolar solvents to optimize processing conditions .

Q. What in vitro models are suitable for neuroprotective effect screening?

Primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stress (H₂O₂ or rotenone) can test neuroprotection. Assays include:

  • ROS detection : Fluorescent probes (e.g., DCFH-DA).
  • Apoptosis markers : Caspase-3 activity via fluorogenic substrates.
  • Mitochondrial function : JC-1 staining for membrane potential. Dose-response curves and comparisons with known neuroprotectants (e.g., rasagiline) contextualize efficacy .

Key Considerations for Experimental Design

  • Controlled variables : Temperature, solvent polarity, and catalyst type significantly impact reaction outcomes.
  • Data validation : Triplicate runs and statistical analysis (e.g., ANOVA) minimize experimental error.
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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